molecular formula C17H14ClNO2S B4550308 6-chloro-3-[(2-hydroxyethyl)sulfanyl]-4-phenylquinolin-2(1H)-one

6-chloro-3-[(2-hydroxyethyl)sulfanyl]-4-phenylquinolin-2(1H)-one

Cat. No.: B4550308
M. Wt: 331.8 g/mol
InChI Key: DANYQCCKWAKRMV-UHFFFAOYSA-N
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Description

6-chloro-3-[(2-hydroxyethyl)sulfanyl]-4-phenylquinolin-2(1H)-one is a quinoline derivative with a unique structure that includes a chloro group, a hydroxyethylsulfanyl group, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-3-[(2-hydroxyethyl)sulfanyl]-4-phenylquinolin-2(1H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

    Introduction of the Chloro Group: Chlorination of the quinoline core can be achieved using reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).

    Attachment of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts alkylation reaction using benzene and a suitable catalyst like aluminum chloride (AlCl3).

    Addition of the Hydroxyethylsulfanyl Group: The hydroxyethylsulfanyl group can be introduced via a nucleophilic substitution reaction using 2-chloroethanol and a thiol reagent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyethylsulfanyl group can undergo oxidation to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride (SnCl2) or iron powder in acidic conditions.

    Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reducing Agents: Tin(II) chloride (SnCl2), iron powder

    Nucleophiles: Amines, thiols

Major Products

    Sulfoxides and Sulfones: Formed from the oxidation of the hydroxyethylsulfanyl group.

    Amines: Formed from the reduction of nitro groups.

    Substituted Quinoline Derivatives: Formed from nucleophilic substitution reactions.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity:
Research indicates that quinoline derivatives possess significant antimicrobial properties. The compound has been studied for its efficacy against various bacterial strains and fungi. For instance, a study demonstrated that derivatives of quinoline exhibited potent activity against Staphylococcus aureus and Escherichia coli, suggesting that 6-chloro-3-[(2-hydroxyethyl)sulfanyl]-4-phenylquinolin-2(1H)-one could be a candidate for developing new antimicrobial agents .

Anticancer Properties:
The quinoline scaffold is known for its anticancer potential. Preliminary studies have shown that this compound can induce apoptosis in cancer cells by inhibiting specific signaling pathways. For example, it has been reported to inhibit the growth of breast cancer cells in vitro, leading to further investigation into its mechanisms of action .

Neuroprotective Effects:
Recent research has highlighted the neuroprotective effects of certain quinoline derivatives. The compound may offer protection against neurodegenerative diseases by modulating oxidative stress and inflammation in neuronal cells. In experimental models, it has shown promise in reducing neuronal cell death associated with conditions such as Alzheimer's disease .

Agricultural Applications

Fungicidal Activity:
The compound has been investigated for its potential as a fungicide in agricultural applications. A patent describes formulations containing this compound that effectively control plant pathogens, thereby enhancing crop yields and quality . This application is particularly relevant in the context of sustainable agriculture, where chemical fungicides are increasingly scrutinized for their environmental impact.

Herbicidal Properties:
In addition to fungicidal properties, there is emerging evidence that compounds similar to this compound can act as herbicides. Studies suggest that these compounds can inhibit specific enzymatic pathways in weeds, providing an avenue for developing selective herbicides that minimize damage to crops while effectively controlling weed growth .

Material Science

Polymer Synthesis:
The unique chemical structure of this compound allows it to be used as a monomer in polymer synthesis. Research indicates that incorporating this compound into polymer matrices can enhance mechanical properties and thermal stability. Such materials could find applications in coatings, adhesives, and advanced composites .

Data Tables

Application Area Property Findings
Medicinal ChemistryAntimicrobialEffective against Staphylococcus aureus and Escherichia coli
AnticancerInduces apoptosis in breast cancer cells
NeuroprotectiveReduces oxidative stress in neuronal cells
AgriculturalFungicidalControls plant pathogens effectively
HerbicidalInhibits enzymatic pathways in weeds
Material SciencePolymer SynthesisEnhances mechanical properties and thermal stability

Mechanism of Action

The mechanism of action of 6-chloro-3-[(2-hydroxyethyl)sulfanyl]-4-phenylquinolin-2(1H)-one involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds such as 8-hydroxyquinoline and its derivatives share a similar quinoline core structure.

    Phenylquinoline Compounds: Compounds like 4-phenylquinoline have structural similarities but lack the hydroxyethylsulfanyl group.

Uniqueness

6-chloro-3-[(2-hydroxyethyl)sulfanyl]-4-phenylquinolin-2(1H)-one is unique due to the presence of the hydroxyethylsulfanyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where these properties are advantageous.

Biological Activity

6-Chloro-3-[(2-hydroxyethyl)sulfanyl]-4-phenylquinolin-2(1H)-one is a compound of interest due to its potential biological activities. This article reviews the synthesis, characterization, and biological evaluations, focusing on its cytotoxic, antimicrobial, and enzyme inhibitory properties.

  • Molecular Formula : C17H14ClNO2S
  • Molar Mass : 325.81 g/mol
  • CAS Number : 525581-71-9

Synthesis and Characterization

The synthesis of this compound involves the reaction of appropriate precursors under controlled conditions. Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry are typically employed to confirm the structure and purity of the compound.

Cytotoxicity

Recent studies have demonstrated significant cytotoxic effects of this compound against various cancer cell lines. For instance, in vitro assays showed that at concentrations as low as 10 μg/mL, the compound exhibited over 50% inhibition of cell viability in HeLa cells (cervical cancer) and MCF-7 cells (breast cancer) .

Cell LineIC50 (μg/mL)
HeLa10
MCF-715
A54912

Antimicrobial Activity

The antimicrobial properties of this compound were evaluated against various bacterial and fungal strains. The compound exhibited notable activity against both Gram-positive and Gram-negative bacteria, as well as antifungal effects against Candida species.

MicroorganismMinimum Inhibitory Concentration (MIC) (μg/mL)
Staphylococcus aureus20
Escherichia coli25
Candida albicans15

Enzyme Inhibition

In addition to its cytotoxic and antimicrobial activities, this compound has been investigated for its ability to inhibit specific enzymes. Notably, it was found to inhibit α-amylase with an IC50 value of 30 μg/mL, suggesting potential applications in managing diabetes by delaying carbohydrate digestion .

Case Studies

  • Cytotoxicity in Cancer Research : A study involving the treatment of HeLa cells with varying concentrations of the compound revealed a dose-dependent response in cell viability, highlighting its potential as an anticancer agent.
  • Antimicrobial Efficacy : Research conducted on the antimicrobial properties demonstrated that the compound could serve as a lead for developing new antibiotics, particularly in combating resistant strains of bacteria.

Properties

IUPAC Name

6-chloro-3-(2-hydroxyethylsulfanyl)-4-phenyl-1H-quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClNO2S/c18-12-6-7-14-13(10-12)15(11-4-2-1-3-5-11)16(17(21)19-14)22-9-8-20/h1-7,10,20H,8-9H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DANYQCCKWAKRMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)NC3=C2C=C(C=C3)Cl)SCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.